6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine
Description
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c1-24(2,3)19-6-4-18(5-7-19)23(31)30-16-14-29(15-17-30)22-9-8-21(27-28-22)26-20-10-12-25-13-11-20/h4-13H,14-17H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNOYAZWQMDCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine is a pyridazinone derivative that has attracted attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 318.41 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Melting Point | 217-220 °C |
Synthesis
The synthesis of This compound involves several steps, typically starting from commercially available intermediates. The process includes the formation of the piperazine ring followed by acylation with tert-butylbenzoyl chloride.
Anticancer Activity
Research indicates that this compound may serve as a potential anticancer agent. It has been synthesized as an intermediate in the production of Palbociclib , a drug used in treating ER-positive breast cancer. In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. Studies have reported that similar pyridazinone derivatives possess antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Case Studies
- Study on Anticancer Properties : A study conducted on related piperazine derivatives revealed that they inhibited cell proliferation in breast cancer models with IC50 values ranging from 5 to 50 µM, indicating promising therapeutic potential .
- Antimicrobial Testing : Another research project evaluated the antimicrobial efficacy of various pyridazinone derivatives, including those structurally related to our compound. Results indicated that certain derivatives exhibited activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 100 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be influenced by various structural modifications. For instance:
- The presence of the tert-butyl group enhances lipophilicity, which may improve cellular uptake.
- Substituents on the piperazine ring can significantly alter pharmacological properties, including selectivity and potency against specific targets.
Table 2: SAR Analysis
| Modification | Effect on Activity |
|---|---|
| Tert-butyl substitution | Increased lipophilicity |
| Variations in piperazine substituents | Altered selectivity and potency |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
